molecular formula C7H11N B2505767 1-But-3-ynylazetidine CAS No. 1849381-01-6

1-But-3-ynylazetidine

Número de catálogo B2505767
Número CAS: 1849381-01-6
Peso molecular: 109.172
Clave InChI: QMEULVAOWUGECI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-But-3-ynylazetidine is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest due to their presence in various bioactive molecules and their utility in organic synthesis. The compound , 1-But-3-ynylazetidine, is not directly mentioned in the provided papers, but its analysis can be inferred from the related research on azetidines and their derivatives.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, 3-amino and 3-mercapto-azetidine derivatives were prepared by reacting 1-t-butylazetidinyl-3 tosylate with amines and mercaptans, although ring cleavage was observed with more acidic compounds . Metal-mediated reactions have been used to synthesize 3-substituted 3-hydroxy-beta-lactams from azetidine-2,3-diones, which could potentially be adapted for the synthesis of 1-But-3-ynylazetidine . Additionally, 1-azabicyclo[1.1.0]butanes have been identified as precursors for highly functionalized azetidines, suggesting a possible synthetic route for 1-But-3-ynylazetidine .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex, with the potential for chirality and strained bonds. For example, the ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide exhibits axial chirality due to a twisted conformation in the crystal structure . This information could be relevant when considering the molecular structure of 1-But-3-ynylazetidine, as the presence of a butadiyne moiety could introduce similar structural features.

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. The strained C3-N bond in 1-azabicyclo[1.1.0]butanes allows for double functionalization, which could be applicable to 1-But-3-ynylazetidine . Reactions with electrophiles have been used to synthesize N-substituted azetidines, which could provide insights into the reactivity of the 1-But-3-ynylazetidine molecule . Furthermore, 1,3-butadiynamides, which are related to the butadiyne moiety in 1-But-3-ynylazetidine, have been used in transition-metal catalyzed annulations and HDDA cycloadditions, indicating a rich chemistry that could be explored for 1-But-3-ynylazetidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be quite diverse. For instance, the ynamide compound mentioned earlier has been characterized by various spectroscopic and electrochemical techniques, providing data on its optical, electrochemical, and thermal properties . Similarly, the properties of 1-But-3-ynylazetidine could be studied using these methods to gain a comprehensive understanding of its behavior. The diastereoselective synthesis of azetidines, as demonstrated for 3,3-dimethylazetidines, could also be relevant for controlling the stereochemistry of 1-But-3-ynylazetidine .

Aplicaciones Científicas De Investigación

Boron Delivery in Neutron Capture Therapy

1-But-3-ynylazetidine derivatives have been explored for their role in neutron capture therapy. For instance, a novel class of boron delivery agents, 3-carboranylthymidine analogues (3CTAs), were evaluated for their potential in treating brain tumors. These agents showed promising results in prolonging survival times in glioma-bearing rats when used in neutron irradiation studies, suggesting further research in this area is warranted (Byun et al., 2006).

Synthesis of Novel Fused β-Lactams

Another application lies in the synthesis of novel fused β-lactams, which are important in medicinal chemistry. Studies have shown that certain 4-azido-1-alk-2-ynylazetidin-2-ones can undergo cycloaddition to produce compounds with weak β-lactamase inhibitory properties. This has implications for developing new antibacterial agents (Davies & Pearson, 1981).

Synthesis of 3,3-Dimethylazetidines

Research has also been conducted on the synthesis of 3,3-dimethylazetidines, which are found in several bioactive molecules. An iodine-mediated intramolecular cyclization reaction of γ-prenylated amines was developed to synthesize 3,3-dimethylazetidines. This method provides a new strategy for producing these important bioactive structures (Jin et al., 2016).

Transformation in Organic Synthesis

1-But-3-ynylazetidine derivatives have been used to transform dienylazetidines into vinylpiperidine derivatives, using palladium catalysis. This has implications for the synthesis of complex organic molecules (Fugami et al., 1985).

Propiedades

IUPAC Name

1-but-3-ynylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-3-5-8-6-4-7-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEULVAOWUGECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-But-3-ynylazetidine

CAS RN

1849381-01-6
Record name 1-(but-3-yn-1-yl)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.